Ethyl[(5-fluoropyridin-3-yl)methyl]amine

Lipophilicity Membrane permeability Drug-likeness

Primary amine building blocks in parallel library synthesis often produce 15-30% bis-alkylation byproducts. This secondary amine eliminates bis-alkylation, improving yield and reducing purification. - 98% purity ensures consistent input quality across library plates, reducing false screening results. - LogP 1.33 & TPSA 24.92 Ų are optimal for brain-penetrant probes and kinase inhibitor leads. - Immediate stock available for R&D-scale procurement with expedited global shipping.

Molecular Formula C8H11FN2
Molecular Weight 154.18 g/mol
CAS No. 1199774-03-2
Cat. No. B1399929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl[(5-fluoropyridin-3-yl)methyl]amine
CAS1199774-03-2
Molecular FormulaC8H11FN2
Molecular Weight154.18 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=CN=C1)F
InChIInChI=1S/C8H11FN2/c1-2-10-4-7-3-8(9)6-11-5-7/h3,5-6,10H,2,4H2,1H3
InChIKeyHBEXMSSMVKLETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl[(5-fluoropyridin-3-yl)methyl]amine (CAS 1199774-03-2): Procurement-Relevant Physicochemical and Structural Profile


Ethyl[(5-fluoropyridin-3-yl)methyl]amine (CAS 1199774-03-2), also named N-[(5-fluoropyridin-3-yl)methyl]ethanamine, is a secondary amine belonging to the fluorinated pyridine-methylamine family . It possesses a molecular formula of C₈H₁₁FN₂ and a molecular weight of 154.18 g/mol. Its computed LogP is 1.33, with a topological polar surface area (TPSA) of 24.92 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 3 rotatable bonds . The compound is commercially available at 98% purity , positioning it as a versatile intermediate for medicinal chemistry and agrochemical research programs.

Why N-Alkyl Chain Length and Substitution Pattern Defeat Simple Replacement of Ethyl[(5-fluoropyridin-3-yl)methyl]amine


Within the 5-fluoropyridin-3-yl-methylamine scaffold, N-alkyl substitution exerts a profound, non-linear influence on lipophilicity, basicity, and hydrogen-bonding capacity—parameters that directly govern membrane permeability, target engagement, and metabolic stability . Replacing the N-ethyl group with a smaller methyl, a hydrogen atom, or a bulkier isopropyl moiety produces quantifiable shifts in LogP (Δ up to ~1.3 log units) and pKa that cannot be compensated by simple stoichiometric adjustment in a synthetic sequence [1]. These physicochemical divergences propagate into differential reactivity in reductive amination, N-alkylation, and cross-coupling steps, making direct interchange of this compound with its closest analogs a source of irreproducible outcomes in multi-step syntheses .

Quantitative Procurement Evidence: Head-to-Head Physicochemical Differentiation of Ethyl[(5-fluoropyridin-3-yl)methyl]amine Against Closest Analogs


Lipophilicity (LogP): A 1.31-Log-Unit Advantage Over the Primary Amine Analog Enhances Membrane Permeability Predictions

Ethyl[(5-fluoropyridin-3-yl)methyl]amine exhibits a computed LogP of 1.33, compared to 0.024 for the primary amine analog (5-fluoropyridin-3-yl)methanamine (CAS 23586-96-1) and 0.46 for the N-methyl analog [(5-fluoropyridin-3-yl)methyl](methyl)amine (CAS 1060802-39-2) . This 1.31-log-unit increase relative to the primary amine places the compound within the optimal lipophilicity range (LogP 1–3) for passive membrane permeability while avoiding the excessive lipophilicity that can promote promiscuous binding or poor aqueous solubility [1].

Lipophilicity Membrane permeability Drug-likeness

Basicity (pKa) and Ionization State: Secondary Amine Character Provides Tunable Reactivity vs. Primary Amine

The primary amine comparator (5-fluoropyridin-3-yl)methanamine (CAS 23586-96-1) has a predicted pKa (conjugate acid) of 7.73±0.29, indicating ~50% ionization at physiological pH 7.4 . N-Ethyl substitution in Ethyl[(5-fluoropyridin-3-yl)methyl]amine is expected to raise the pKa by approximately 0.3–0.5 log units relative to the primary amine, due to the electron-donating inductive effect of the ethyl group, shifting the ionization equilibrium such that a greater fraction remains protonated at pH 7.4 [1]. This differential protonation state directly impacts the compound's nucleophilicity in N-alkylation and reductive amination reactions and alters its pharmacokinetic behavior when incorporated into larger molecular entities .

Basicity pKa Amine reactivity Ionization state

Molecular Weight and Steric Profile: Intermediate Size Between Methyl and Isopropyl Analogs Enables Scaffold Diversification Without Excessive Bulk

Ethyl[(5-fluoropyridin-3-yl)methyl]amine has a molecular weight of 154.18 g/mol, positioning it between the N-methyl analog (140.16 g/mol, CAS 1060802-39-2) and the N-isopropyl analog (168.21 g/mol, CAS 1340107-61-0) . The ethyl group contributes a van der Waals volume increment of ~14 cm³/mol relative to methyl, while the isopropyl group adds ~28 cm³/mol relative to methyl . This graded steric profile allows the N-ethyl compound to serve as an optimal intermediate choice: it provides sufficient steric encumbrance to influence conformational preferences in derived ligands without the entropic penalty and potential binding-pocket exclusion associated with the bulkier N-isopropyl group.

Molecular weight Steric bulk Structure-activity relationship Lead optimization

Commercial Purity Benchmarking: 98% Purity with Documented Batch Consistency Supports Reproducible SAR Studies

Ethyl[(5-fluoropyridin-3-yl)methyl]amine is supplied at 98% purity with documented quality metrics (HPLC, NMR) as standard, per the manufacturer Leyan (product #1596621) . By comparison, the N-methyl analog is offered at 95–97% purity across multiple vendors , and the primary amine analog ranges from 95% to 97% . The 98% purity specification reduces the uncertainty associated with unidentified impurities that can confound biological assay interpretation and enables direct use in sensitive catalytic transformations without additional purification.

Purity Batch consistency Procurement quality Reproducibility

Hydrogen-Bonding and Topological Profile: Optimized TPSA and Rotatable Bond Count for CNS Drug-Likeness Criteria

Ethyl[(5-fluoropyridin-3-yl)methyl]amine has a TPSA of 24.92 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 3 rotatable bonds . The primary amine analog has a TPSA of 38.91 Ų and only 1 rotatable bond [1]. The lower TPSA of the N-ethyl compound relative to the primary amine (ΔTPSA = -13.99 Ų) predicts superior passive blood-brain barrier penetration, as CNS drug-likeness criteria typically require TPSA < 60–70 Ų [2]. The additional two rotatable bonds (3 vs. 1) confer greater conformational flexibility for induced-fit target binding, while remaining below the threshold of >10 rotatable bonds associated with poor oral bioavailability.

TPSA Hydrogen bonding CNS drug-likeness Rotatable bonds

Synthetic Tractability: N-Ethyl Group Enables Selective Mono-Functionalization Without Competitive Over-Alkylation Observed with Primary Amine

As a secondary amine, Ethyl[(5-fluoropyridin-3-yl)methyl]amine possesses exactly one reactive N–H bond, enabling stoichiometric mono-functionalization via N-alkylation, acylation, or sulfonylation without the competing formation of bis-alkylated byproducts that plague primary amine substrates such as (5-fluoropyridin-3-yl)methanamine . The primary amine comparator, with two N–H bonds, frequently yields mixtures of mono- and bis-functionalized products under standard alkylating conditions, requiring chromatographic separation and reducing overall yield . The single N–H of the target compound ensures predictable product distribution, higher isolated yields, and reduced purification burden in parallel synthesis and library production workflows [1].

Synthetic efficiency N-alkylation selectivity Building block versatility Side-reaction minimization

Recommended Application Scenarios for Ethyl[(5-fluoropyridin-3-yl)methyl]amine Based on Differentiated Physicochemical Evidence


Kinase Inhibitor Fragment Elaboration Requiring Balanced Lipophilicity (LogP 1–3 Range)

The LogP of 1.33 positions Ethyl[(5-fluoropyridin-3-yl)methyl]amine within the optimal lipophilicity window for kinase inhibitor lead optimization . When incorporated as a hinge-binding motif or solvent-exposed substituent, the N-ethyl group provides sufficient lipophilicity for hydrophobic pocket complementarity without exceeding the LogP > 3 threshold associated with promiscuous kinase inhibition. The 3-rotatable-bond profile offers conformational flexibility for adapting to different kinase hinge geometries, while the 5-fluoro substituent can engage in orthogonal dipolar interactions with backbone amide NH groups in the hinge region [1].

CNS-Penetrant Probe Design Leveraging Low TPSA (24.92 Ų) and Single N–H

With a TPSA of 24.92 Ų—well below the CNS cut-off of 60–70 Ų—this compound is an ideal building block for designing brain-penetrant chemical probes [2]. The single N–H donor permits controlled functionalization to fine-tune P-glycoprotein efflux susceptibility, while the moderate LogP of 1.33 avoids the high lipophilicity that increases metabolic clearance in brain tissue. The 5-fluoropyridine core mimics the electronic character of the natural pyridine nucleotide cofactors, supporting applications in CNS-targeted enzyme inhibitors .

Parallel Library Synthesis Requiring Predictable Mono-Functionalization with Minimal Purification

For medicinal chemistry groups executing 24- to 96-member parallel libraries via N-alkylation or reductive amination, the secondary amine nature of this compound eliminates bis-alkylation byproducts that reduce yields by 15–30% and require chromatographic separation when primary amine building blocks are employed [3]. The 98% commercial purity ensures consistent input quality across library plates, reducing false-positive and false-negative rates in subsequent biological screening. The 3-rotatable-bond scaffold provides sufficient flexibility for diverse target engagement without the entropic penalty of overly flexible linkers .

Agrochemical Lead Development Exploiting Fluorine-Mediated Metabolic Stability and Balanced logP

The 5-fluoropyridine motif is a privileged scaffold in agrochemical chemistry, where the C–F bond resists oxidative metabolism by soil microorganisms and insect cytochrome P450 enzymes [4]. The LogP of 1.33 provides sufficient lipophilicity for cuticular penetration in insect and fungal targets while maintaining adequate aqueous solubility for phloem mobility. The N-ethyl group offers a balanced steric profile that can be further elaborated into commercial insecticide or fungicide candidates without the excessive molecular weight that reduces field application efficiency .

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